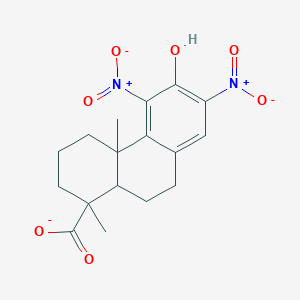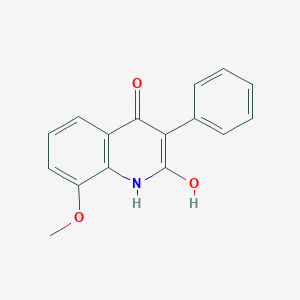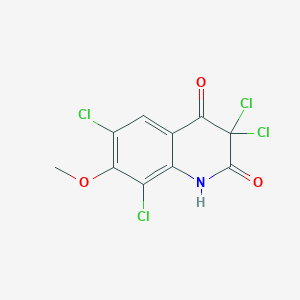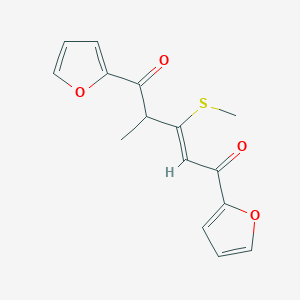
6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid is a complex organic compound with a unique structure. It belongs to the class of phenanthrene derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
The synthesis of 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid involves multiple steps, including nitration, reduction, and esterification reactions. The synthetic route typically starts with the nitration of a suitable phenanthrene derivative, followed by reduction to introduce the hydroxyl group. The final step involves esterification to form the carboxylate ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .
Scientific Research Applications
6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid include:
7-Hydroxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid: This compound shares a similar phenanthrene core but differs in the functional groups attached.
Carnosic acid: Another phenanthrene derivative with different substituents, known for its antioxidant properties. The uniqueness of this compound lies in its specific combination of hydroxyl, nitro, and carboxylate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N2O7- |
|---|---|
Molecular Weight |
363.3g/mol |
IUPAC Name |
6-hydroxy-1,4a-dimethyl-5,7-dinitro-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C17H20N2O7/c1-16-6-3-7-17(2,15(21)22)11(16)5-4-9-8-10(18(23)24)14(20)13(12(9)16)19(25)26/h8,11,20H,3-7H2,1-2H3,(H,21,22)/p-1 |
InChI Key |
RGOCASRSMHRDBV-UHFFFAOYSA-M |
SMILES |
CC12CCCC(C1CCC3=CC(=C(C(=C23)[N+](=O)[O-])O)[N+](=O)[O-])(C)C(=O)[O-] |
Canonical SMILES |
CC12CCCC(C1CCC3=CC(=C(C(=C23)[N+](=O)[O-])O)[N+](=O)[O-])(C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,13(17),14-pentaene-4,8-dione](/img/structure/B373373.png)
![3-ethyl-1-(4-fluorophenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373381.png)
![3-Butyl-2-oxo-1-(2-pyridinyl)-2,4a-dihydro[1,5]naphthyridin-1-ium-4-olate](/img/structure/B373384.png)
![4-amino-2-(3,4-dimethoxybenzyl)-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B373388.png)
methanone](/img/structure/B373390.png)
methanone](/img/structure/B373392.png)
methanone](/img/structure/B373393.png)
methanone](/img/structure/B373394.png)

methanone](/img/structure/B373399.png)
methanone](/img/structure/B373400.png)
methanone](/img/structure/B373402.png)
